2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid
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Overview
Description
Scientific Research Applications
Organic Synthesis and Reactivity
- The compound and its derivatives participate in reactions forming complex heterocyclic systems, such as benzopyrroloxazines, which underscores its utility in synthesizing novel organic compounds. Quantum-chemical calculations have supported the reaction mechanisms, indicating the nucleophilicity of functional groups and the potential for creating diverse molecular structures (Amalʼchieva et al., 2022).
- Differences in reactions with 1,3-binucleophiles have been noted, suggesting the compound's versatility in forming tricyclic systems depending on the substrates used, further highlighting its role in advancing synthetic methodologies (Grinev et al., 2017).
Medicinal Chemistry Applications
- Its derivatives have shown potential in medicinal chemistry, such as exhibiting pronounced anti-inflammatory activity. This suggests the compound's derivatives could be valuable in developing new therapeutic agents (Igidov et al., 2022).
- The compound has also been part of studies focused on antitubercular activity, indicating its role in the design of novel antitubercular agents. Such studies often involve molecular docking to understand the interaction with biological targets, underscoring its potential in drug discovery (Rajpurohit et al., 2019).
Material Science
- In material science, the compound's derivatives have been explored for synthesizing biobased polymers and thermosets, demonstrating its utility beyond medicinal applications. For instance, furan carboxylic acids, derivatives of such compounds, have been identified as promising biobased building blocks for pharmaceutical and polymer industries, emphasizing the compound's role in sustainable material synthesis (Jia et al., 2019).
Future Directions
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11-7-12(2)17(13(3)8-11)20-16(21)9-15(18(22)23)19-10-14-5-4-6-24-14/h4-8,15,19H,9-10H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIVCQUHWBOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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